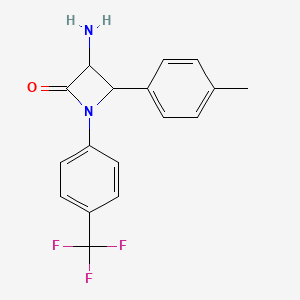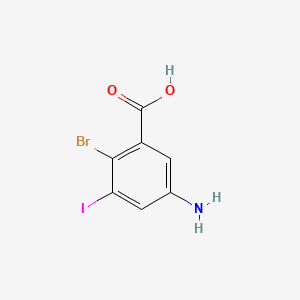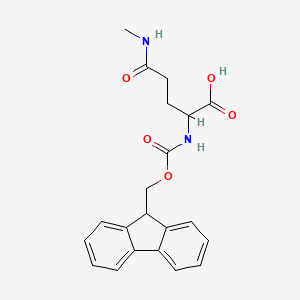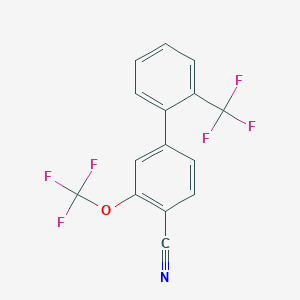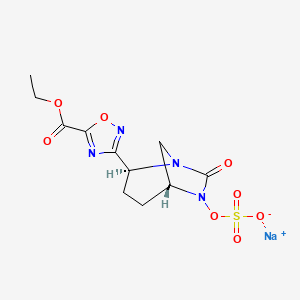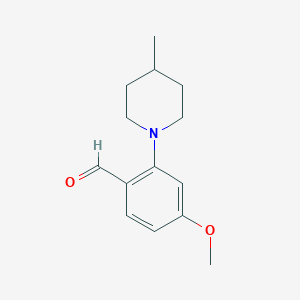
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution on the benzaldehyde.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.
Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the piperidinyl group, making it less versatile in certain reactions.
4-Methylpiperidine: Lacks the benzaldehyde core, limiting its applications in synthesis.
4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid: An oxidized form of the compound with different reactivity.
Uniqueness
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)14-9-13(17-2)4-3-12(14)10-16/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
RWLKVSHJPVWYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


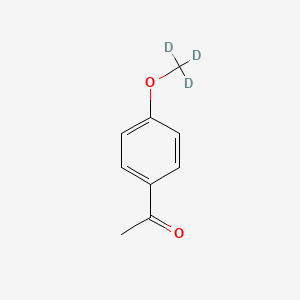
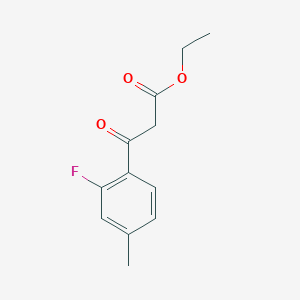
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
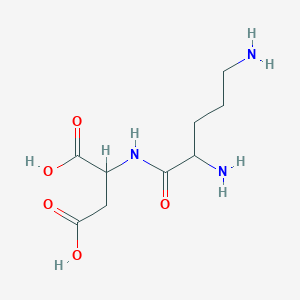
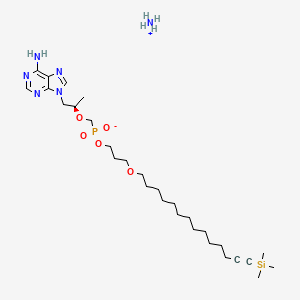
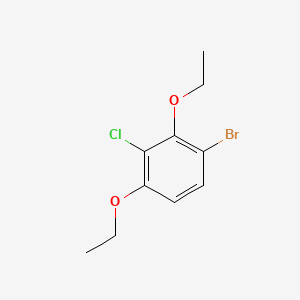
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

